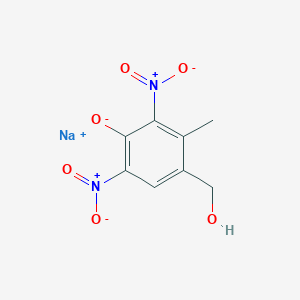
Sodium 4-(hydroxymethyl)-3-methyl-2,6-dinitrophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(hydroxymethyl)-3-methyl-2,6-dinitrophenolate is an organic compound with a complex structure that includes both nitro and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(hydroxymethyl)-3-methyl-2,6-dinitrophenolate typically involves the nitration of 4-(hydroxymethyl)-3-methylphenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(hydroxymethyl)-3-methyl-2,6-dinitrophenolate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sodium 4-(carboxymethyl)-3-methyl-2,6-dinitrophenolate.
Reduction: Sodium 4-(hydroxymethyl)-3-methyl-2,6-diaminophenolate.
Substitution: Various substituted phenol derivatives depending on the substituent introduced.
Scientific Research Applications
Sodium 4-(hydroxymethyl)-3-methyl-2,6-dinitrophenolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Sodium 4-(hydroxymethyl)-3-methyl-2,6-dinitrophenolate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Hydroxymethylfurfural: An organic compound with a hydroxymethyl group and a furan ring.
5-(Hydroxymethyl)-2-furaldehyde: Another compound with a similar hydroxymethyl functional group.
Comparison: Sodium 4-(hydroxymethyl)-3-methyl-2,6-dinitrophenolate is unique due to the presence of both nitro and hydroxymethyl groups on the same aromatic ring, which imparts distinct chemical reactivity and potential applications. In contrast, compounds like Hydroxymethylfurfural and 5-(Hydroxymethyl)-2-furaldehyde primarily feature the hydroxymethyl group and are used in different contexts, such as biomass conversion and food chemistry.
Properties
Molecular Formula |
C8H7N2NaO6 |
|---|---|
Molecular Weight |
250.14 g/mol |
IUPAC Name |
sodium;4-(hydroxymethyl)-3-methyl-2,6-dinitrophenolate |
InChI |
InChI=1S/C8H8N2O6.Na/c1-4-5(3-11)2-6(9(13)14)8(12)7(4)10(15)16;/h2,11-12H,3H2,1H3;/q;+1/p-1 |
InChI Key |
LNZZECNZQORUJJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C=C1CO)[N+](=O)[O-])[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


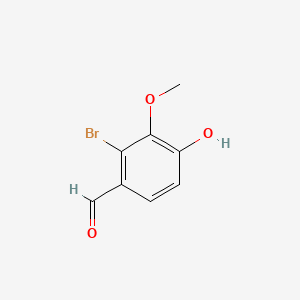
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12332951.png)
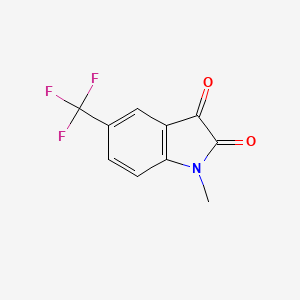
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12332979.png)
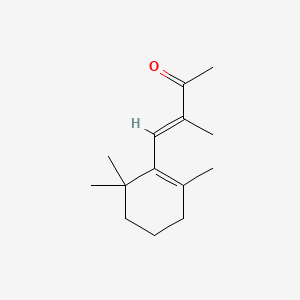
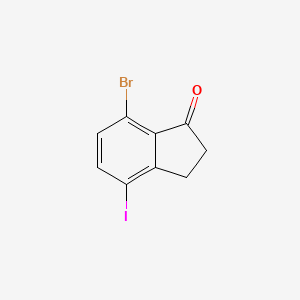
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
![Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester](/img/structure/B12333011.png)
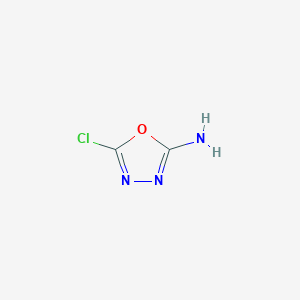
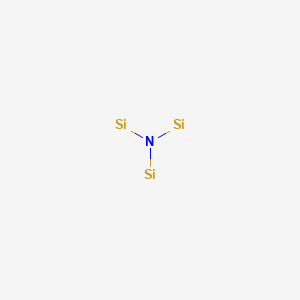
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)
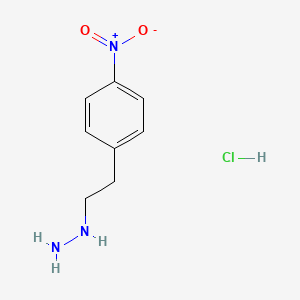
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333030.png)
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
